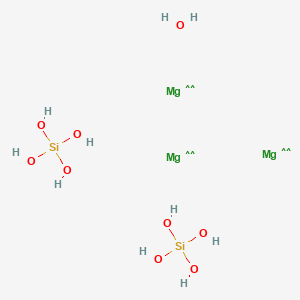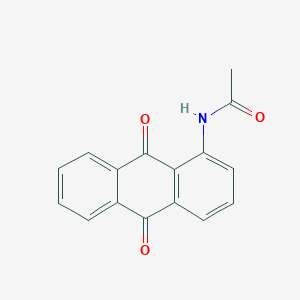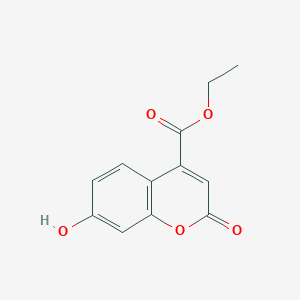
Ethyl 7-hydroxycoumarin-4-carboxylate
Vue d'ensemble
Description
Ethyl 7-hydroxycoumarin-4-carboxylate is a derivative of coumarin . Coumarins are a large class of compounds with the core structure of 1,2-benzopyranone . They are widely found in various natural plants as well as microbial metabolites . Many of these coumarin derivatives have biological activities such as anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-HIV .
Synthesis Analysis
The synthesis of 7-hydroxy-4-substituted coumarins, which includes Ethyl 7-hydroxycoumarin-4-carboxylate, has been studied . The Pechmann coumarin synthesis method is commonly used, where the influence of various Lewis acids on the reaction was discussed, and the optimal synthesis conditions were explored .Molecular Structure Analysis
The molecular weight of Ethyl 7-hydroxycoumarin-4-carboxylate is 234.21 . More detailed information about its molecular structure might be available in its Material Safety Data Sheet (MSDS) .Chemical Reactions Analysis
Treatment of 8-formyl-7-hydroxy coumarin with N,N-disubstituted cyano acetamides in the presence of piperidine afforded novel 8-substituted-7-hydroxy coumarin derivatives .Physical And Chemical Properties Analysis
Ethyl 7-hydroxycoumarin-4-carboxylate is a solid substance . It has a boiling point of 149-151°C . It should be stored at ambient temperature .Applications De Recherche Scientifique
Antifungal and Antibacterial Activity
7-hydroxy coumarin derivatives have been found to exhibit enhanced in vitro antifungal activity against Candida albicans and Aspergillus niger . They also show enhanced in vitro antibacterial activity against Escherichia coli , Staphylococcus aureus , and Pseudomonas aeruginosa .
Anticancer Activity
Coumarin and 7-hydroxy coumarins have been reported to inhibit the proliferation of a number of human malignant cell lines in vitro . They have demonstrated activity against several types of animal tumors . Clinical trials have shown activity against prostate cancer, malignant melanoma, and metastatic renal cell carcinoma .
Fluorescent Probes
Many coumarin derivatives have application value in fluorescent probes . The α,β-unsaturated lipid structure in coumarin leads to strong fluorescence of their derivatives .
Dyes and Optical Materials
Coumarin derivatives have important application value in dyes and optical materials . This is due to the unique stability of the coumarin motif and the strong fluorescence of their derivatives .
Anticoagulant Activity
Many coumarin derivatives have been found to exhibit anticoagulant activity . This makes them valuable in the development of new drugs for conditions related to blood clotting .
Anti-inflammatory Activity
Coumarin derivatives have been found to exhibit anti-inflammatory activity . This makes them potential candidates for the development of new anti-inflammatory drugs .
Anti-HIV Activity
Some coumarin derivatives have been found to exhibit anti-HIV activity . This makes them potential candidates for the development of new drugs for HIV treatment .
Biosynthesis
7-hydroxy coumarins have great significance as natural fragrances, having a characteristic odour like vanilla beans. Their hydroxy position at 7 has importance in biosynthesis .
Mécanisme D'action
Target of Action
Ethyl 7-hydroxycoumarin-4-carboxylate, also known as ethyl 7-hydroxy-2-oxo-2H-chromene-4-carboxylate, is a derivative of coumarin . Coumarin derivatives have been reported to exhibit cytotoxicity against human breast carcinoma cell lines (MCF-7) . Therefore, the primary target of this compound could be the MCF-7 cells.
Mode of Action
Coumarin derivatives have been reported to inhibit the proliferation of a number of human malignant cell lines in vitro . This suggests that Ethyl 7-hydroxycoumarin-4-carboxylate may interact with its targets, possibly through binding to certain receptors or enzymes, leading to inhibition of cell proliferation.
Biochemical Pathways
Coumarin and its derivatives have been reported to have various biological activities, including anticancer, antioxidant, antinociceptive, antithrombotic, antituberculosis, antiviral, anti-carcinogenic, antihyperlipidemic, antidepressant, and anticholinesterase activities . These activities suggest that Ethyl 7-hydroxycoumarin-4-carboxylate may affect multiple biochemical pathways, leading to a variety of downstream effects.
Result of Action
Given its potential cytotoxicity against human breast carcinoma cell lines (mcf-7) , it may lead to cell death or inhibition of cell proliferation in these cells.
Safety and Hazards
Orientations Futures
The future directions of Ethyl 7-hydroxycoumarin-4-carboxylate research could involve exploring its potential biological activities. Many coumarin derivatives have been found to exhibit good biological activities and have become commonly used in clinical medicine or are being studied in proprietary medicinal research .
Propriétés
IUPAC Name |
ethyl 7-hydroxy-2-oxochromene-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c1-2-16-12(15)9-6-11(14)17-10-5-7(13)3-4-8(9)10/h3-6,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMUERBNQDOIQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)OC2=C1C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60420669 | |
| Record name | Ethyl 7-hydroxy-2-oxo-2H-1-benzopyran-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60420669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-hydroxycoumarin-4-carboxylate | |
CAS RN |
1084-45-3 | |
| Record name | Ethyl 7-hydroxy-2-oxo-2H-1-benzopyran-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60420669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1084-45-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

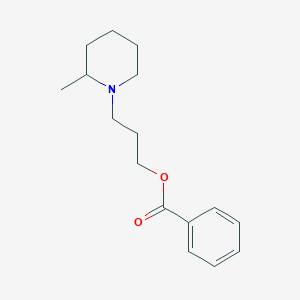
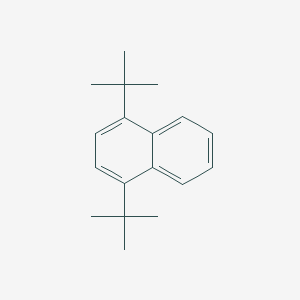

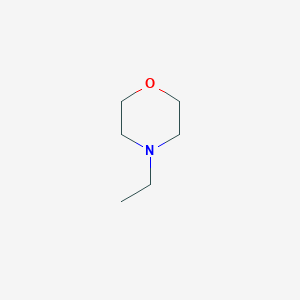

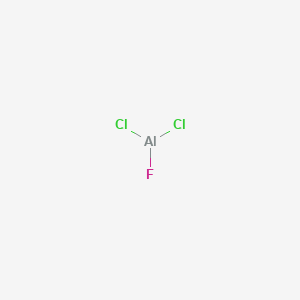

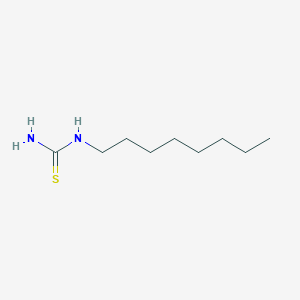

![Octadecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester](/img/structure/B86944.png)

